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Introduction

Hypocretin (Hcrt), also known as orexin, is a neuropeptide crucial for regulating several

physiological functions, most notably the sleep-wake cycle.[1][2] The hypocretin system

consists of two peptides, hypocretin-1 (Hcrt-1) and hypocretin-2 (Hcrt-2), which are produced

from the precursor protein prepro-hypocretin.[3] These peptides are exclusively synthesized in

neurons located in the lateral hypothalamus.[1][2] Research has demonstrated a strong link

between the loss of hypocretin-producing neurons and narcolepsy type 1, a chronic

neurological disorder characterized by excessive daytime sleepiness, fragmented sleep, and

cataplexy (sudden loss of muscle tone).[4][5]

To investigate the precise role of hypocretin in sleep regulation and the pathophysiology of

narcolepsy, researchers have developed hypocretin knockout (KO) mouse models.[1][4] These

genetically engineered mice, which lack the gene for prepro-hypocretin, exhibit phenotypes

remarkably similar to human narcolepsy, including fragmented sleep-wake cycles and

cataplexy-like behavioral arrests.[1][6][7] Consequently, Hcrt KO mice serve as an invaluable

tool for studying the mechanisms of narcolepsy and for the preclinical evaluation of potential

therapeutic agents.[1]

The advent of CRISPR-Cas9 genome-editing technology has revolutionized the creation of

knockout mouse models, offering a more efficient, rapid, and cost-effective alternative to

traditional methods based on embryonic stem (ES) cells.[8][9][10][11] The CRISPR-Cas9

system can be delivered directly into mouse zygotes to generate targeted gene modifications
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with high efficiency.[10] This document provides detailed protocols for generating hypocretin 1
(Hcrt) knockout mouse models using the CRISPR-Cas9 system, from initial design to

phenotypic characterization.

Experimental Workflow and Signaling Pathways
The overall process of creating an Hcrt knockout mouse involves several key stages, from the

design of the genetic modification to the analysis of the resulting animal model.
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1. Design & Synthesis

2. Founder Generation
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Caption: Experimental workflow for generating Hcrt knockout mice.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b15511638?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15511638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypocretin neurons play a central role in promoting and sustaining wakefulness by activating

various downstream arousal systems in the brain. The loss of this signaling cascade is

fundamental to the narcoleptic phenotype.
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Caption: Simplified hypocretin signaling pathway in wakefulness.

Data Presentation
Table 1: Representative Efficiency of CRISPR-Cas9-
Mediated Mouse Model Generation
This table summarizes typical quantitative outcomes at various stages of generating a knockout

mouse line using CRISPR-Cas9 and zygote microinjection. Rates can vary between

experiments and target loci.
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Parameter Value Reference

Embryo Survival Rate Post-

Injection
~80-90% [12]

Pups Born from Transferred

Embryos
~20-30% [12][13]

Founder (F0) Pups with Target

Mutation
~10-40% [9][13]

Germline Transmission Rate

from Founders
>50% [8]

Time to Generate F1

Heterozygous Mice
~3-4 months [14]

Table 2: Summary of Phenotypic Characteristics in Hcrt
Knockout Mice
This table presents quantitative data comparing adult homozygous Hcrt knockout (KO) mice

with wild-type (WT) littermates, highlighting the key features of the narcolepsy model.
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Phenotypic
Trait

Wild-Type (WT)
Mice

Hcrt Knockout
(KO) Mice

Key Finding Reference(s)

Sleep

Architecture

Sleep/Wake

Transitions (per

24h)

Lower
Significantly

Increased

Demonstrates

sleep

fragmentation

[5][15]

Sustained

Wakefulness

Bouts (>40 min)

Frequent

Significantly

Reduced /

Absent

Inability to

maintain long

wake periods

[5]

NREM Sleep

Rebound after

Sleep

Deprivation

Normal Rebound Normal Rebound

Indicates intact

sleep

homeostasis

[15][16]

Cataplexy

Cataplexy-like

Episodes
Absent Present

Core feature of

narcolepsy

model

[1][4]

Neurochemistry

CSF Hypocretin-

1 Levels
>200 pg/ml Undetectable

Confirms loss of

Hcrt peptide
[4][17]

Baseline

Dopamine

Release (NAc)

Normal
Significantly

Reduced

Hcrt is essential

for maintaining

DA tone

[18][19]

Breeding

Male Fertility Fertile Infertile

Homozygous

males are not

fertile

[6]
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Female Fertility Fertile Fertile

Homozygous

females are

viable and fertile

[6]

Experimental Protocols
Protocol 1: Design and Synthesis of CRISPR-Cas9
Components
This protocol outlines the design of single guide RNAs (sgRNAs) to target the mouse Hcrt gene

and the subsequent synthesis of sgRNAs and Cas9 mRNA. The goal is to create

insertion/deletion (indel) mutations in Exon 1 of the Hcrt gene, leading to a frameshift and a

functional knockout.[6][7][20]

1.1. sgRNA Design:

Obtain the genomic sequence of the mouse Hcrt gene (Gene ID: 15173) from the NCBI or

Ensembl database. Focus on the first exon to ensure early disruption of the coding

sequence.

Use a web-based sgRNA design tool (e.g., CRISPOR, E-CRISP) to identify potential 20-

nucleotide target sequences within Exon 1.[8] Target sequences must be immediately

upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

Select 2-3 sgRNAs with high predicted on-target efficiency scores and low predicted off-

target scores to minimize unintended mutations.

1.2. sgRNA Synthesis:

Synthesize sgRNAs using an in vitro transcription kit (e.g., MEGAshortscript™ T7 Kit)

according to the manufacturer's instructions.

The DNA template for transcription should contain a T7 promoter, the 20-nt target sequence,

and the sgRNA scaffold sequence.

After transcription, purify the sgRNA using a suitable RNA purification kit and verify its

integrity and concentration using gel electrophoresis and spectrophotometry.
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1.3. Cas9 mRNA Synthesis:

Linearize a plasmid containing the Cas9 gene downstream of a T7 promoter.

Synthesize capped and polyadenylated Cas9 mRNA using an in vitro transcription kit (e.g.,

mMESSAGE mMACHINE™ T7 Ultra Kit). The cap and poly(A) tail are crucial for mRNA

stability and translation in embryos.[8]

Purify the Cas9 mRNA and verify its quality and concentration as described for the sgRNA.

Store all RNA components at -80°C in small, single-use aliquots to prevent degradation from

freeze-thaw cycles.

Protocol 2: Generation of Founder Mice via Zygote
Microinjection
This protocol describes the microinjection of CRISPR-Cas9 components into fertilized mouse

eggs to generate genetically modified founder animals.[8][9][10]

2.1. Animal Preparation:

Use a standard mouse strain such as C57BL/6J for all procedures.

Induce superovulation in female mice (3-4 weeks old) via intraperitoneal injection of pregnant

mare serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) 48

hours later.

Mate the superovulated females with fertile C57BL/6J males immediately after hCG injection.

Prepare pseudopregnant recipient female mice by mating them with vasectomized males.

The presence of a vaginal plug indicates successful mating.[8]

2.2. Zygote Collection and Microinjection:

The following morning, confirm mating in superovulated females by checking for vaginal

plugs.
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Euthanize the mated females and collect fertilized one-cell embryos (zygotes) from the

oviducts.

Prepare the microinjection mixture in an RNase-free buffer. A typical final concentration is

100 ng/µl of Cas9 mRNA and 50 ng/µl of each sgRNA.[10]

Using a microinjection microscope setup, inject the CRISPR-Cas9 mixture directly into the

pronucleus or cytoplasm of the collected zygotes.[11]

2.3. Embryo Transfer:

Culture the injected embryos in vitro for a short period until they reach the two-cell stage.

Surgically transfer the viable embryos into the oviducts of the prepared pseudopregnant

recipient females.[8]

Allow the surrogate mothers to carry the embryos to term (approximately 19-21 days). The

resulting offspring are the F0 founder generation.

Protocol 3: Genotyping of Founder (F0) Mice
This protocol details the molecular analysis of F0 pups to identify individuals carrying the

desired mutation in the Hcrt gene.

3.1. Sample Collection and DNA Extraction:

At 10-14 days of age, obtain a small tail snip (1-2 mm) from each F0 pup for genomic DNA

extraction.

Digest the tissue sample using Proteinase K buffer overnight at 55°C.[21]

Extract genomic DNA using a standard phenol-chloroform extraction method or a

commercial DNA extraction kit.[21]

Quantify the DNA concentration and purity.

3.2. PCR Amplification:
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Design PCR primers that flank the sgRNA target site in Exon 1 of the Hcrt gene. The

expected product size for the wild-type allele should be between 300-600 bp.[22]

Perform PCR using the extracted genomic DNA as a template. Include positive (wild-type

DNA) and negative (no template) controls.[23]

3.3. Mutation Analysis:

Analyze the PCR products on an agarose gel. Founder mice with successful edits (indels)

may show a size shift or heteroduplex bands compared to the wild-type product.

To confirm the mutation, purify the PCR products and send them for Sanger sequencing.

Align the sequencing results to the wild-type Hcrt reference sequence to identify the specific

indels created by the CRISPR-Cas9 system. Founders with out-of-frame mutations are

selected for breeding.

3.4. Breeding for Germline Transmission:

Mate the identified positive F0 founder mice with wild-type C57BL/6J mice.

Genotype the resulting F1 offspring to confirm that the mutation has been passed through

the germline.[8]

Intercross heterozygous F1 mice to generate homozygous (Hcrt -/-) F2 mice for phenotypic

studies.

Protocol 4: Phenotypic Characterization of Hcrt KO Mice
This protocol provides an overview of key experiments to confirm the narcoleptic phenotype in

homozygous Hcrt knockout mice.

4.1. Sleep-Wake Analysis:

Surgically implant adult homozygous KO mice and wild-type littermate controls with

electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.[17]
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After a recovery period, record EEG/EMG data continuously for at least 24 hours under

baseline conditions.[24]

Manually or automatically score the recordings into wakefulness, NREM sleep, and REM

sleep states in 10-second epochs.[25]

Analyze key parameters, including the number of state transitions, bout duration for each

state, and total time spent in each state, to assess sleep fragmentation.[5][15]

4.2. Cataplexy Assessment:

During EEG/EMG recordings, simultaneously video-record the mice.

Identify cataplexy-like episodes, which are characterized by an abrupt cessation of motor

activity (low EMG tone) while the EEG shows signs of wakefulness or a direct transition to

REM sleep.[1][7]

Quantify the frequency and duration of these episodes.

4.3. CSF Hypocretin-1 Measurement:

Collect cerebrospinal fluid (CSF) from anesthetized KO and WT mice.

Measure the concentration of Hcrt-1 using a radioimmunoassay (RIA) or ELISA kit.

Confirm that Hcrt-1 levels are undetectable in KO mice, which validates the functional

knockout of the peptide.[17]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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